

Certificate of Analysis: Conivaptan-d4 - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) specifications for **Conivaptan-d4**. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals utilizing **Conivaptan-d4** as an internal standard in analytical and pharmacokinetic studies. The information presented herein is compiled from publicly available data and typical specifications for deuterium-labeled compounds.

Product Information

Conivaptan-d4 is the deuterium-labeled analog of Conivaptan, a dual antagonist of the vasopressin V1A and V2 receptors. Its primary application is as an internal standard for the quantification of Conivaptan in biological matrices using mass spectrometry-based assays.[1] [2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise quantification.

Table 1: General Product Information



Parameter	Specification	
Product Name	Conivaptan-d4	
IUPAC Name	N-(4-(2-Methyl-1,4,5,6- tetrahydrobenzo[b]imidazo[4,5-d]azepine-6- carbonyl)phenyl-2,3,5,6-d4)-[1,1'-biphenyl]-2- carboxamide	
CAS Number	1129433-63-1	
Molecular Formula	C32H22D4N4O2	
Molecular Weight	502.61 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	

Analytical Specifications

The following tables summarize the typical analytical specifications for a high-quality batch of **Conivaptan-d4**, ensuring its suitability for rigorous analytical applications.

Table 2: Purity and Impurity Profile



Test	Specification	Result
Chemical Purity (by HPLC)	≥ 98.0%	98.9%
Isotopic Purity (d ₄)	≥ 98%	99.2%
Isotopic Distribution (d₀-d₃)	Report	Conforms
Unlabeled Conivaptan (d₀)	≤ 0.5%	0.1%
Individual Impurity	≤ 0.5%	Conforms
Total Impurities	≤ 1.5%	0.8%
Residual Solvents	As per USP <467>	Conforms
Water Content (Karl Fischer)	≤ 1.0%	0.3%
Assay (by qNMR)	95.0% - 105.0%	99.5%

Note: Commonly observed related compounds for Conivaptan include N-dealkylated, desmethyl, hydroxylated, and N-oxide species.[3]

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the specifications are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate **Conivaptan-d4** from its non-labeled counterpart and other potential impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient mixture of Acetonitrile and a buffer such as 50 mM phosphate buffer (pH 4.5).



• Flow Rate: 1.0 mL/min.

Detection: UV at 240 nm.

Injection Volume: 10 μL.

Column Temperature: 25°C.

Procedure: A solution of Conivaptan-d4 is prepared in a suitable solvent (e.g.,
Acetonitrile/Water) and injected into the HPLC system. The peak areas of all components
are integrated, and the purity is calculated as the percentage of the main peak area relative
to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Distribution

This method confirms the molecular weight and determines the isotopic purity and distribution of **Conivaptan-d4**.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Infusion: The sample is dissolved in a suitable solvent (e.g., Acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.
- Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 490-510).
- Procedure: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion for **Conivaptan-d4** (m/z 503.2). The relative intensities of the ions corresponding to the unlabeled (d₀, m/z 499.2) and partially deuterated (d₁, d₂, d₃) species are measured to determine the isotopic purity and distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assay



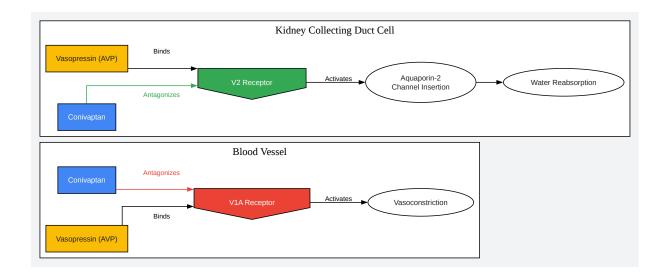
¹H-NMR is used to confirm the chemical structure and assess the degree of deuteration, while quantitative NMR (qNMR) is employed for an accurate assay.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure (¹H-NMR): A solution of **Conivaptan-d4** is prepared in DMSO-d₆. The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the location of the deuterium labels. The remaining proton signals should be consistent with the structure of Conivaptan.
- Procedure (qNMR): A precisely weighed amount of Conivaptan-d4 and a certified internal standard are dissolved in a known volume of NMR solvent. The qNMR spectrum is acquired with appropriate parameters to ensure accurate integration. The assay is calculated by comparing the integral of a characteristic Conivaptan-d4 proton signal to the integral of a signal from the internal standard.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of Conivaptan and a typical analytical workflow for its quantification.

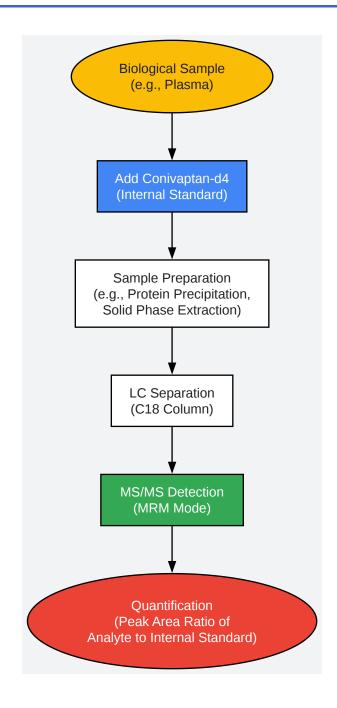




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Caption: Mechanism of action of Conivaptan as a dual V1A and V2 vasopressin receptor antagonist.





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Caption: Typical analytical workflow for the quantification of Conivaptan using Conivaptan-d4.

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